Cas no 2137671-04-4 (Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)-)

Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)-
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- Inchi: 1S/C10H19Cl/c1-4-5-8(2)10(7-11)6-9(10)3/h8-9H,4-7H2,1-3H3
- InChI Key: YHALGXHEBQVDFG-UHFFFAOYSA-N
- SMILES: C1(CCl)(C(C)CCC)CC1C
Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678661-0.25g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 0.25g |
$1249.0 | 2023-03-11 | ||
Enamine | EN300-678661-10.0g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 10.0g |
$5837.0 | 2023-03-11 | ||
Enamine | EN300-678661-0.1g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 0.1g |
$1195.0 | 2023-03-11 | ||
Enamine | EN300-678661-0.5g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 0.5g |
$1302.0 | 2023-03-11 | ||
Enamine | EN300-678661-2.5g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 2.5g |
$2660.0 | 2023-03-11 | ||
Enamine | EN300-678661-0.05g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 0.05g |
$1140.0 | 2023-03-11 | ||
Enamine | EN300-678661-1.0g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678661-5.0g |
1-(chloromethyl)-2-methyl-1-(pentan-2-yl)cyclopropane |
2137671-04-4 | 5.0g |
$3935.0 | 2023-03-11 |
Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)- Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl)-
Introduction to Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl) and Its Applications in Modern Chemical Biology
The compound with the CAS number 2137671-04-4, identified as Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl), represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in pharmaceutical research and biologically relevant systems. The cyclopropane ring, a three-membered carbon heterocycle, is known for its high ring strain and reactivity, making it a valuable scaffold for modulating biological targets.
In recent years, the exploration of cyclopropane derivatives has expanded considerably, driven by their ability to engage with biological macromolecules in novel ways. The presence of both chloromethyl and 1-methylbutyl substituents in this compound introduces specific functional groups that can be exploited for various synthetic and biological purposes. The chloromethyl moiety, for instance, is a versatile handle for further derivatization, enabling the attachment of nucleophiles or other functional units. This feature makes the compound particularly useful in the synthesis of probes or intermediates for drug discovery.
The 1-methylbutyl group contributes to the steric environment of the molecule, influencing its solubility and interactions with biological targets. This substitution pattern can be strategically employed to enhance binding affinity or selectivity in drug-like molecules. The combination of these structural elements suggests that Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl) could serve as a building block for developing novel therapeutic agents or biochemical tools.
One of the most compelling aspects of this compound is its potential utility in studying enzyme mechanisms and substrate recognition. The cyclopropane ring can undergo ring-opening reactions under specific conditions, providing insights into how enzymes process cyclic substrates. This property has been leveraged in kinetic studies to understand reaction pathways and develop inhibitors or activators with high precision. Moreover, the reactivity of the chloromethyl group allows for post-synthetic modifications, enabling researchers to generate libraries of derivatives for high-throughput screening.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological processes. Cyclopropane derivatives, including Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl), have been explored for their ability to interfere with protein-protein interactions or modulate enzyme activity. For instance, studies have demonstrated that cyclopropane-containing molecules can act as scaffolds for designing small-molecule inhibitors with improved pharmacokinetic properties. The unique reactivity of these compounds allows for fine-tuning their interactions with biological targets, making them attractive candidates for therapeutic development.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the cyclopropane ring followed by functionalization at the 1-position with a chloromethyl group and subsequent introduction of the 2-methyl-1-(1-methylbutyl) moiety. These synthetic strategies often employ transition metal catalysis or directed ortho-metalation techniques to achieve regioselective modifications. The precision required in these reactions underscores the compound's complexity and its potential as a tool in synthetic biology.
In drug discovery pipelines, compounds like Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl) are often used as starting points for generating hit compounds that exhibit desired biological activity. The cyclopropane core provides a unique structural motif that can be differentiated from existing drug candidates, reducing the likelihood of off-target effects. Additionally, the presence of multiple functional handles allows for rapid diversification through combinatorial chemistry approaches.
The compound's potential extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For example, derivatives of cyclopropanes have been investigated as intermediates for producing specialty polymers or as components in crop protection agents. The ability to introduce diverse functional groups into the cyclopropane framework makes it a versatile platform for innovation across multiple disciplines.
As research continues to uncover new biological pathways and therapeutic targets, compounds like Cyclopropane, 1-(chloromethyl)-2-methyl-1-(1-methylbutyl) will continue to play a pivotal role in advancing our understanding of molecular interactions. Their unique structural features offer opportunities to develop innovative solutions in medicine and beyond. By leveraging cutting-edge synthetic methodologies and interdisciplinary collaboration, scientists are poised to unlock the full potential of this class of molecules.
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